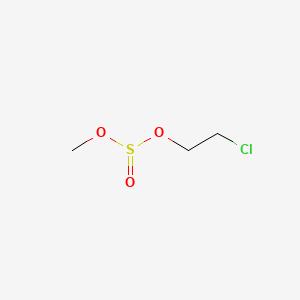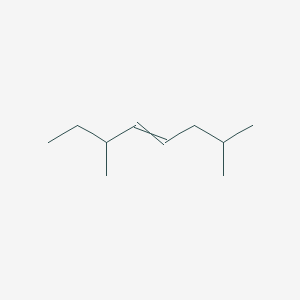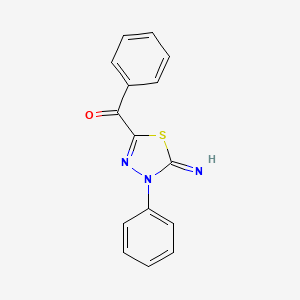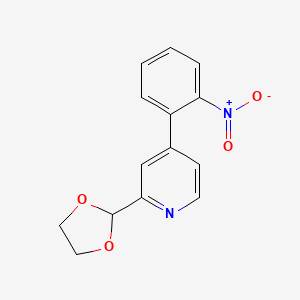
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, dioxolane, and nitrobenzene. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-aminophenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-hydroxyphenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-methylphenyl)-
Uniqueness
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
55218-80-9 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)pyridine |
InChI |
InChI=1S/C14H12N2O4/c17-16(18)13-4-2-1-3-11(13)10-5-6-15-12(9-10)14-19-7-8-20-14/h1-6,9,14H,7-8H2 |
InChI-Schlüssel |
DCIAAJXUJCEJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
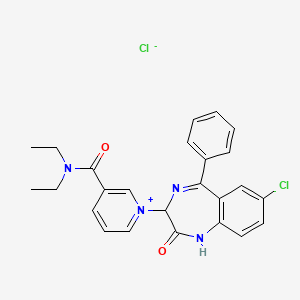
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

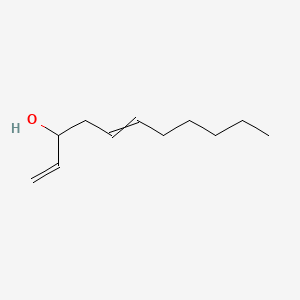
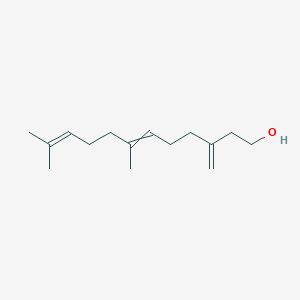

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
